molecular formula C14H15Cl2N3O4S B1416836 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide CAS No. 1090393-42-2

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide

Cat. No. B1416836
M. Wt: 392.3 g/mol
InChI Key: WDYUYBZHBTUSFH-UHFFFAOYSA-N
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Description

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H15Cl2N3O4S and its molecular weight is 392.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Diuretic Applications

Sulfonamides, including 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide, often function as carbonic anhydrase inhibitors (CAIs) and have applications as diuretics. These compounds, due to their zinc-binding groups, inhibit certain carbonic anhydrase isoforms, thus playing a role in managing conditions like obesity, cancer, epilepsy, and hypertension. Such inhibitors are also utilized in the treatment of glaucoma by reducing intraocular pressure. Additionally, these compounds have been noted for their polypharmacological effects and potential in drug repositioning, especially in cardiovascular diseases and obesity management (Carta & Supuran, 2013).

Antioxidant Capacity and Antibacterial Applications

Sulfonamides also exhibit a wide array of biological properties, including antioxidant and antibacterial activities. Their structural diversity and chemical versatility allow for a range of derivatives with significant biological actions. For instance, certain sulfonamides can form coupling adducts with radicals, indicating their potential in antioxidant capacity assays and potentially in therapeutic applications. Additionally, the sulfonamide subunit's presence in various bioactive substances emphasizes its importance in drug planning and development, particularly considering its potential antitumor properties (Ilyasov et al., 2020).

Antitumor and Tyrosine Kinase Inhibition

Recent research on sulfonamides has explored their applications beyond traditional antibacterial uses. For example, sulfonamides are employed as inhibitors in a variety of contexts, including as antiviral HIV protease inhibitors, anticancer agents, and in drugs targeting Alzheimer’s disease. Additionally, they serve as tyrosine kinase inhibitors, indicating their potential in treating a range of conditions, including cancer and various infections (Gulcin & Taslimi, 2018).

properties

IUPAC Name

4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O4S/c1-9(8-23-2)18-24(21,22)11-5-3-10(4-6-11)19-14(20)13(16)12(15)7-17-19/h3-7,9,18H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYUYBZHBTUSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide
Reactant of Route 3
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide

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